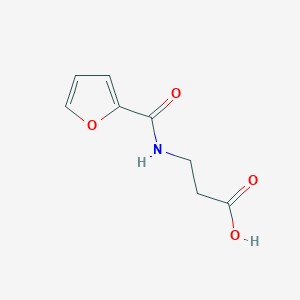

3-(2-Furoylamino)propanoic acid

描述

Contextualization within Furan (B31954) and Propanoic Acid Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Furan and its derivatives are prevalent in a wide range of biologically active compounds and are considered important "platform chemicals" derived from biomass. Their utility spans the synthesis of fine chemicals, pharmaceuticals, polymers, and various other materials. slideshare.net The incorporation of a furan moiety into a molecule can influence its biological activity and physicochemical properties.

Propanoic acid, a three-carbon carboxylic acid, and its derivatives are also significant in chemistry and biology. frontiersin.org The N-acylation of amino acids, such as β-alanine, to form compounds like 3-(2-Furoylamino)propanoic acid, is a common strategy in drug discovery to modify properties such as lipophilicity, metabolic stability, and receptor binding affinity. β-Alanine itself is the only naturally occurring beta-amino acid and serves as a precursor to important biomolecules like carnosine. nist.govresearchgate.net

The synthesis of N-acyl-β-alanine derivatives can be achieved through various methods, a common one being the Schotten-Baumann reaction, which involves the reaction of β-alanine with an acyl chloride (in this case, 2-furoyl chloride) in the presence of a base. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, this general approach is a standard method for creating such amide linkages.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-(furan-2-carboxamido)propanoic acid |

| Synonyms | N-(2-Furoyl)-beta-alanine |

| CAS Number | 5652-37-9 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

Overview of Structurally Related Compounds and Their Academic Significance

The academic significance of this compound can be largely inferred from the research conducted on structurally similar molecules. These studies highlight the potential applications and research directions for this class of compounds.

Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives: A study focused on a series of furan- and thiophene-2-carbonyl amino acid derivatives revealed their potential to inhibit the factor inhibiting hypoxia-inducible factor-1 (FIH-1). nih.gov This inhibition can activate the hypoxia-inducible factor (HIF), a key transcription factor in the cellular response to low oxygen conditions. nih.gov This line of research is crucial for developing therapies for conditions related to hypoxia, such as ischemia and certain cancers. The design of these inhibitors was based on their ability to mimic 2-oxoglutarate, a key cofactor for FIH-1 activity. nih.gov

N-Acyl Amino Acids: This broad class of molecules, to which this compound belongs, has garnered significant attention for its diverse biological activities. N-acyl amino acids are recognized as signaling molecules with potential therapeutic applications. nih.gov For instance, derivatives of 3-benzamido propionic acid have been synthesized and evaluated for their antimicrobial and antifungal activities.

3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives: Research into this class of compounds has demonstrated their potential as antimicrobial agents. A novel method for their synthesis involves the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com These derivatives have shown promising activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov

2-Furoylmethyl Amino Acids: The formation of 2-furoylmethyl amino acids, such as furosine (Nε-(2-furoylmethyl)-l-lysine), is a well-known indicator of the Maillard reaction in food chemistry. nih.govnih.gov Furosine is formed from the reaction of lysine (B10760008) with reducing sugars during heat processing and its presence can be used to assess the quality and storage conditions of products like honey. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(furan-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIWQQDSQKTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354032 | |

| Record name | 3-(2-furoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-37-9 | |

| Record name | 3-(2-furoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Established Synthetic Routes to 3-(2-Furoylamino)propanoic Acid

The creation of this compound primarily revolves around the formation of a stable amide bond. This is achieved by linking a furan-2-carbonyl moiety with the amino group of a 3-aminopropanoic acid derivative.

General Synthetic Principles involving Furan (B31954) Derivatives and Propanoic Acid Moieties

A principal method for synthesizing this compound involves the coupling of a furan-2-carboxylic acid derivative with a 3-aminopropanoic acid derivative. To facilitate this, the carboxylic acid group of 2-furoic acid is often activated. This activation enhances its reactivity towards the nucleophilic amino group of 3-aminopropanoic acid or its corresponding ester. Common activating agents include thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides. The subsequent reaction with 3-aminopropanoic acid, typically in the presence of a base to neutralize acidic byproducts, results in the formation of the desired amide linkage.

Alternatively, the direct reaction of furan-2-carbonyl chloride with 3-aminopropanoic acid or its ester provides a straightforward pathway to the target amide. The success of this synthesis is often dependent on the careful selection of solvents and the control of reaction temperature to maximize product yield and purity.

Synthesis of Relevant Precursors and Analogues

The efficient production of this compound relies heavily on the effective preparation of its constituent precursors and related chemical structures.

Preparation of 3-(Furan-2-yl)propenoic Acid Derivatives

Derivatives of 3-(furan-2-yl)propenoic acid serve as key intermediates that can be subsequently transformed into the final product. These derivatives are commonly synthesized via condensation reactions. A notable method to produce 3-(furan-2-yl)propanoic acid is through the catalytic hydrogenation of the double bond in 3-(2-furil)acrylic acid using a platinum catalyst in acetic acid. researchgate.net

Role of Furan-2-carbaldehydes and Malonic Acid in Precursor Synthesis

A fundamental route to 3-(furan-2-yl)propenoic acid derivatives is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of furan-2-carbaldehyde with malonic acid. mdpi.com The reaction is typically facilitated by a basic catalyst, such as pyridine (B92270) or piperidine. mdpi.comsphinxsai.comyoutube.com The mechanism begins with the deprotonation of malonic acid to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of furan-2-carbaldehyde. An aldol-type intermediate is formed, which then undergoes dehydration to yield 3-(furan-2-yl)propenoic acid. mdpi.com The choice of catalyst and solvent significantly influences the reaction's efficiency. mdpi.com

Synthesis of Other Furoylamino-Propanoic Acid Analogues (e.g., 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid derivatives)

The synthesis of analogues like 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid provides valuable insights into the chemical landscape of furoylamino-propanoic acids. nih.govnih.gov The preparation of these analogues often involves protecting the amino group to allow for selective reactions elsewhere in the molecule. A common strategy is the use of a tert-butoxycarbonyl (Boc) protecting group for an amino acid like glycine. nih.gov This protected amino acid can then undergo alkylation with a 2-(halomethyl)furan. nih.gov Following the successful coupling, the Boc group can be removed to yield the free amine, which can be further functionalized.

Advanced Synthetic Strategies

Hydroarylation Reactions for Furan-Substituted Propanoic Acids

A key method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives is the hydroarylation of the carbon-carbon double bond present in 3-(furan-2-yl)propenoic acids and their esters. mdpi.comnih.gov This reaction involves the addition of an arene (an aromatic hydrocarbon) across the double bond, a transformation that can be effectively catalyzed by strong acids. mdpi.com The process falls under the category of Friedel-Crafts type reactions, where a carbocation intermediate is generated and subsequently attacked by an electron-rich aromatic ring. nih.gov

Brønsted superacids, such as trifluoromethanesulfonic acid (Triflic acid, TfOH), are exceptionally effective catalysts for these hydroarylation reactions. mdpi.com Triflic acid is known to be a superior catalyst compared to many other Brønsted and Lewis acids for acylations and related reactions. researchgate.net In the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, neat triflic acid activates the starting 3-(furan-2-yl)propenoic acid or its ester under conditions of superelectrophilic activation. mdpi.comresearchgate.net

The reaction mechanism is believed to involve the O,C-diprotonation of the starting furan compound by the superacid, creating a highly reactive electrophilic species. researchgate.net This intermediate is then attacked by the arene to form the hydroarylated product. mdpi.com A general procedure involves adding TfOH to a mixture of the furan substrate and the arene in a solvent like dichloromethane (B109758) (CH₂Cl₂) at 0 °C. mdpi.com This method has been used to synthesize a range of derivatives in good yields. researchgate.net

| Starting Material | Arene | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Benzene | TfOH | 55 | researchgate.net |

| 3-(Furan-2-yl)propenoic acid | Toluene | TfOH | 98 | researchgate.net |

| 3-(Furan-2-yl)propenoic acid | o-Xylene | TfOH | 96 | researchgate.net |

| Methyl 3-(furan-2-yl)propenoate | Benzene | TfOH | 60 | researchgate.net |

Lewis acids provide an alternative catalytic route for the hydroarylation of 3-(furan-2-yl)propenoic acids. researchgate.net Lewis acids function by coordinating to a Lewis basic site in the electrophile, thereby activating it for reaction. nih.gov In this context, aluminum halides such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) have proven to be effective catalysts. researchgate.net

The reaction is typically carried out by adding the furan substrate to a suspension of the aluminum halide in the arene, which acts as both the solvent and the reactant. The mixture is stirred at room temperature to yield the desired 3-aryl-3-(furan-2-yl)propanoic acid. mdpi.com Research has shown that AlCl₃ can provide the highest yield for certain substrates, such as the reaction of 3-(furan-2-yl)propenoic acid with benzene. researchgate.net

| Starting Material | Arene | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 65 | researchgate.net |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlBr₃ | 61 | researchgate.net |

Combinatorial Chemistry Approaches for Derivative Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a library. pharmatutor.org This approach is highly efficient for drug discovery, as it allows for the generation and screening of vast numbers of compounds to identify new biologically active leads. aston.ac.uk

For the synthesis of furan derivatives, a combinatorial approach can be employed to create a diverse library from a common intermediate. A notable strategy involves the synthesis of 3-iodofurans as key building blocks. acs.org These intermediates are prepared via the electrophilic iodocyclization of specific alkene precursors. Once the 3-iodofuran scaffold is in hand, it can be subjected to a variety of palladium-catalyzed coupling reactions to introduce diverse substituents at the 3-position. acs.org This method allows for the generation of a library of 2,3,4,5-tetrasubstituted furans. acs.org

The diversification can be achieved through well-established reactions, including:

Suzuki–Miyaura Coupling: To introduce various aryl or vinyl groups.

Sonogashira Coupling: To introduce alkyne functionalities.

Heck Coupling: To append alkene groups.

Aminocarbonylation: To form amide derivatives.

Carboalkoxylation: To install ester groups. acs.org

This parallel synthesis approach, where a central furan core is functionalized with a wide array of chemical motifs, exemplifies the power of combinatorial methods to explore chemical space and discover novel compounds with desired properties. acs.orgacs.org

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Propanoic Acid Moiety

The propanoic acid portion of the molecule exhibits reactions characteristic of carboxylic acids, primarily involving the carboxyl group and the adjacent alpha-carbon.

The carboxylic acid group of 3-(2-Furoylamino)propanoic acid can undergo esterification, a fundamental reaction where the hydroxyl group is replaced by an alkoxy group. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is reversible, and its efficiency is governed by several factors.

Studies on the esterification of propanoic acid serve as a relevant model. The reaction rate and yield are significantly influenced by the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net Primary alcohols react faster than secondary alcohols, and increasing the alcohol-to-acid ratio can shift the equilibrium toward the ester product. researchgate.net Temperature also plays a crucial role; higher temperatures increase the reaction rate, leading to higher yields in shorter timeframes. ceon.rs For instance, the conversion of propanoic acid to its propyl ester can increase from 42.3% to 85.6% after 30 minutes when the temperature is raised from 35°C to 65°C. ceon.rs

Table 1: Factors Influencing Esterification of Propanoic Acid

| Parameter | Observation | Source |

| Alcohol Structure | Reactivity decreases in the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. | researchgate.net |

| Molar Ratio (Acid:Alcohol) | Increasing the molar ratio from 1:2.5 to 1:10 increases the reaction rate and yield. | ceon.rs |

| Temperature | Increasing temperature from 35°C to 65°C significantly increases the reaction rate and ester yield. | ceon.rs |

| Catalyst | Solid acid catalysts like clay-supported heteropoly acids can effectively catalyze the reaction. | rsc.org |

Reactions at the Alpha Carbon

The alpha-carbon in the propanoic acid moiety, the carbon atom adjacent to the carboxyl group, is a site for potential substitution reactions. These reactions typically proceed through the formation of an enol or enolate anion intermediate. msu.edulibretexts.org However, compared to aldehydes and ketones, the formation of these intermediates from carboxylic acids is less favorable, resulting in slower reaction rates. msu.edu

Key reactions at the alpha-carbon include:

Halogenation: In the presence of a catalyst like phosphorus tribromide (PBr₃), the alpha-carbon can be brominated. This reaction, known as the Hell-Volhardt-Zelinski reaction, proceeds by first converting the carboxylic acid to an acyl halide, which enolizes more readily. msu.edu

Isotopic Exchange: Acid or base catalysis can facilitate the exchange of the alpha-hydrogen for deuterium (B1214612) or tritium (B154650) from the solvent. msu.edu

Aldol-Type Reactions: Under strongly basic conditions, the alpha-hydrogen can be abstracted to form an enolate anion. youtube.comyoutube.com This nucleophilic enolate can then attack an electrophilic carbonyl compound in a carbon-carbon bond-forming reaction known as the Aldol reaction. libretexts.orgyoutube.com

Reactivity of the Furan (B31954) Moiety and Amide Linkage

The furan ring is an electron-rich, five-membered aromatic heterocycle. numberanalytics.comyoutube.com This electron-rich nature makes it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution on the furan ring occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.comquora.com In this compound, the C2 position is occupied by the furoyl group. Therefore, any further electrophilic substitution would be directed to the C5 position. However, the amide group is electron-withdrawing, which deactivates the furan ring, making it less reactive than unsubstituted furan.

Beyond electrophilic substitution, the furan ring can participate in other reactions:

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with activated dienophiles. youtube.comnumberanalytics.com

Oxidation: The furan ring is susceptible to oxidation, often by cytochrome P450 enzymes in biological systems, to form reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These intermediates can be trapped by nucleophiles. nih.gov

The amide linkage is generally stable. However, it can undergo hydrolysis to yield 2-furoic acid and 3-aminopropanoic acid under strong acidic or basic conditions, effectively cleaving the molecule.

Mechanistic Investigations

Understanding the reaction mechanisms of furan-containing compounds often requires considering the formation of highly reactive intermediates, especially under acidic conditions.

In highly acidic media, the reactivity of the furan ring can be dramatically altered. Research on related furan derivatives, such as 3-(furan-2-yl)propenoic acids, has shown that in superacids, the reactive species are O,C-diprotonated forms. researchgate.net In these intermediates, a proton adds to the furan oxygen (O-protonation) and another proton adds to a carbon atom on the ring, typically the C5 carbon (C-protonation). researchgate.net This diprotonation disrupts the aromaticity and creates a highly electrophilic species that can react with weak nucleophiles. researchgate.net

In standard electrophilic substitution, the key intermediate is a resonance-stabilized carbocation (an arenium ion) formed by the attack of the electrophile on the furan ring. chemicalbook.comquora.com The stability of this intermediate dictates the regioselectivity of the reaction. quora.com Furthermore, oxidative metabolism can lead to the formation of furanyl epoxides, which are transient but highly reactive electrophiles. nih.gov

The reaction pathway is highly dependent on the conditions employed. A superacidic environment, such as in triflic acid (TfOH), can induce reactions that are not observed under milder conditions. researchgate.net For example, in the presence of a superacid, 3-(furan-2-yl)propenoic acids and their esters can undergo hydroarylation with arenes. researchgate.net This reaction is facilitated by the formation of the aforementioned O,C-diprotonated electrophilic species. researchgate.net

Under acidic conditions, the furan ring can also be opened. The rate-limiting step for this process is the protonation of the furan ring at the alpha-carbon (C2 or C5), which leads to the formation of a furanol intermediate. researchgate.net Subsequent protonation of the ring oxygen initiates the ring-opening cascade. researchgate.net

Table 2: Summary of Reactivity for Functional Moieties

| Moiety | Reaction Type | Description |

| Propanoic Acid (Carboxyl) | Esterification | Reaction with an alcohol under acid catalysis to form an ester. ceon.rs |

| Propanoic Acid (α-Carbon) | Halogenation | Substitution of α-hydrogen with a halogen (e.g., Hell-Volhardt-Zelinski). msu.edu |

| Furan Ring | Electrophilic Substitution | Attack by an electrophile, primarily at the C5 position. pearson.comquora.com |

| Furan Ring | Diels-Alder Reaction | Acts as a diene in [4+2] cycloadditions. youtube.comnumberanalytics.com |

| Furan Ring | Ring Opening | Occurs under acidic conditions following protonation of the ring. researchgate.net |

| Amide Linkage | Hydrolysis | Cleavage of the amide bond under harsh acidic or basic conditions. |

Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-(2-Furoylamino)propanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. docbrown.info The integration of these signals reveals the relative number of protons in each environment. docbrown.info For instance, the protons on the propanoic acid backbone (at the α and β carbons) and the protons on the furan (B31954) ring will appear at characteristic chemical shifts (δ), measured in parts per million (ppm). docbrown.infodocbrown.info The chemical shift is influenced by the electron density around the proton; protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield). youtube.com

Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets, quartets), an effect described by the n+1 rule. youtube.com This splitting pattern provides critical information about the connectivity of atoms. For example, the protons on the α-carbon of the propanoic acid moiety would be split by the protons on the β-carbon, and vice versa.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts in ¹³C NMR are also highly sensitive to the carbon's electronic environment, with carbons in carbonyl groups (C=O) of the amide and carboxylic acid appearing significantly downfield. docbrown.info

Beyond static structural analysis, NMR is a powerful tool for studying reaction mechanisms. nih.gov For example, in reactions involving electrophilic attack on the furan ring, NMR can be used to observe the formation of cationic intermediates. nih.govresearchgate.net Studies on similar molecules, such as 3-(furan-2-yl)propenoic acids, have utilized NMR in conjunction with superacids to characterize the structure of O,C-diprotonated reactive species, providing insight into reaction pathways. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see structure) | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| H on Carboxylic Acid (-COOH) | ¹H | 10.0 - 12.0 | Singlet |

| H on Amide (-NH-) | ¹H | 7.5 - 8.5 | Triplet |

| H on Furan (position 5) | ¹H | ~7.6 | Doublet |

| H on Furan (position 3) | ¹H | ~7.2 | Doublet |

| H on Furan (position 4) | ¹H | ~6.5 | Doublet of Doublets |

| H on β-carbon (-CH₂-NH) | ¹H | ~3.6 | Quartet |

| H on α-carbon (-CH₂-COOH) | ¹H | ~2.7 | Triplet |

| C in Carboxylic Acid (-C OOH) | ¹³C | 175 - 185 | - |

| C in Amide (-C ONH-) | ¹³C | 160 - 170 | - |

| C in Furan (position 2) | ¹³C | ~148 | - |

| C in Furan (position 5) | ¹³C | ~145 | - |

| C in Furan (position 3) | ¹³C | ~118 | - |

| C in Furan (position 4) | ¹³C | ~112 | - |

| C on β-carbon (-C H₂-NH) | ¹³C | ~35 | - |

| C on α-carbon (-C H₂-COOH) | ¹³C | ~33 | - |

Application of Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and deduce the structural components of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₉NO₄). nih.gov

In a typical mass spectrometry experiment using electron ionization (EI), the molecule is ionized to form a molecular ion ([M]⁺), whose m/z value corresponds to the molecular weight of the compound. docbrown.info This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. docbrown.info The resulting pattern of fragment ions, known as the mass spectrum, serves as a molecular fingerprint.

For this compound, key fragmentation pathways would likely include:

Cleavage of the amide bond: This is a common fragmentation for N-acyl amino acids, which could lead to the formation of a furoyl cation (m/z 95) or a protonated 3-aminopropanoic acid fragment.

Loss of the carboxylic acid group: Decarboxylation (loss of COOH, 45 Da) is a characteristic fragmentation for carboxylic acids.

Fragmentation of the propanoic acid chain: Cleavage at the α-β carbon-carbon bond can occur.

Furan ring fragmentation: The furan ring can lose carbon monoxide (CO, 28 Da).

By analyzing these fragments, researchers can piece together the different structural motifs of the molecule, thus confirming the identity of this compound. Techniques like tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions, providing even more detailed structural information and confirming the sequence of amino acids in acylated peptides. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion | [C₈H₉NO₄]⁺ | 199 |

| Loss of Water | [C₈H₇NO₃]⁺ | 181 |

| Loss of Carboxyl Group | [C₇H₈NO₂]⁺ | 138 |

| Furoyl Cation | [C₅H₃O₂]⁺ | 95 |

| Protonated 3-Aminopropanoic Acid | [C₃H₈NO₂]⁺ | 90 |

Infrared (IR) Spectroscopy in Characterization and Solute-Solvent Interaction Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a unique pattern of absorption bands characteristic of its constituent functional groups.

Key expected absorption bands include:

O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

N-H Stretch: A moderate peak around 3300 cm⁻¹, corresponding to the amide N-H bond.

C-H Stretches: Absorptions for the furan ring C-H bonds appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanoic acid chain appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl absorptions are expected. The carboxylic acid C=O typically appears around 1710 cm⁻¹, while the amide C=O (Amide I band) appears at a lower wavenumber, around 1650 cm⁻¹. docbrown.info

N-H Bend: The amide N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

C-O Stretches: Absorptions corresponding to the C-O bonds of the carboxylic acid and the furan ether linkage would be found in the 1300-1000 cm⁻¹ fingerprint region. docbrown.info

IR spectroscopy is also highly sensitive to the molecule's environment, making it valuable for studying solute-solvent interactions. researchgate.netjcsp.org.pk Studies on propanoic acid have shown that the position of the O-H and C=O stretching vibrations are markedly affected by the solvent. jcsp.org.pk In polar solvents, hydrogen bonding between the solvent and the carboxylic acid group can cause significant shifts in these absorption frequencies. researchgate.netjcsp.org.pk For example, strong hydrogen bonding between a solvent like dimethyl sulfoxide (B87167) (DMSO) and the acid's hydroxyl group requires more energy for the bond to vibrate, causing a frequency shift. jcsp.org.pk These spectral changes provide insight into the nature and strength of intermolecular forces. jcsp.org.pk

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Amide N-H | Stretch | ~3300 | Medium |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| Amide C=O (Amide I) | Stretch | ~1650 | Strong |

| Amide N-H (Amide II) | Bend | ~1550 | Medium |

| Furan/Carboxylic Acid C-O | Stretch | 1300 - 1000 | Medium-Strong |

Density Functional Theory (DFT) Studies on Reactivity and Intermediates

Density Functional Theory (DFT) is a powerful computational quantum chemistry method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide deep insights that complement experimental findings from spectroscopy. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform calculations. researchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: DFT can calculate the most stable three-dimensional arrangement of atoms (the equilibrium geometry), providing precise bond lengths and angles. researchgate.net

Vibrational Frequency Calculation: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.netresearchgate.net

Electronic Property Analysis: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Reaction Mechanism and Intermediates: DFT is particularly valuable for studying reaction pathways and the structure of transient species like reaction intermediates and transition states. nih.gov For furan-containing molecules, DFT studies have been used to model the protonated carbocation intermediates that form during electrophilic substitution reactions in superacids. nih.govresearchgate.net This allows researchers to understand the reactivity of the furan ring and predict the outcome of such reactions. nih.gov

By calculating properties like chemical potential, hardness, and electrophilicity from HOMO and LUMO energies, researchers can quantitatively predict the reactive behavior of this compound. researchgate.netresearchgate.net

Table 4: Key Parameters from DFT Studies

| Parameter | Information Provided |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Calculated Vibrational Frequencies | Theoretical prediction of IR and Raman spectral bands for comparison with experimental data. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to visualize electrophilic and nucleophilic sites on the molecule. |

Biological Activities and Pharmacological Potential in Vitro & Non Clinical Research

Exploration of Biological Activities in Structurally Related Furan-Containing Propanoic Acid Derivatives

The combination of furan (B31954) and propanoic acid moieties in a single molecular framework has given rise to derivatives with a wide spectrum of biological activities. These activities are often influenced by the nature and position of substituents on both the furan ring and the propanoic acid chain.

Derivatives of 3-aryl-3-(furan-2-yl)propenoic acid have been investigated for their antimicrobial properties. Studies show that both the initial furan-containing acids and their subsequent hydroarylation products exhibit notable activity against various microorganisms. At a concentration of 64 µg/mL, these compounds demonstrated good antimicrobial efficacy against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. nih.gov The antimicrobial action of propanoic acid and its derivatives is thought to involve the disruption of microbial cell metabolism and the reduction of environmental pH to levels that are detrimental to pathogenic microbes. drugbank.com Further research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed structure-dependent activity against multidrug-resistant pathogens, including MRSA and various Candida species. mdpi.com

Table 1: Antimicrobial Activity of Structurally Related Furan-Containing Propanoic Acid Derivatives

| Compound Class | Test Organism | Activity/Observation | Concentration |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Good antimicrobial activity | 64 µg/mL |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Escherichia coli | Suppression of growth | 64 µg/mL |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | Suppression of growth | 64 µg/mL |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity (structure-dependent) | MIC 1-8 µg/mL |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant Enterococcus faecalis | Potent activity (structure-dependent) | MIC 0.5-2 µg/mL |

Data sourced from multiple studies investigating related compounds. nih.govmdpi.com

The anticancer potential of scaffolds related to 3-(2-Furoylamino)propanoic acid has been noted in studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. A series of these compounds was evaluated for their effects on cancer cells. elsevierpure.comnih.govresearchgate.netmdpi.com Specifically, certain derivatives were found to reduce the viability of A549 human lung carcinoma cells by 50% and inhibit their migration in vitro. elsevierpure.comnih.govresearchgate.netmdpi.com Notably, these compounds displayed favorable cytotoxicity profiles when tested against noncancerous Vero cells. elsevierpure.comresearchgate.netresearchgate.net The furan nucleus itself is considered a pharmacologically active entity, and various furan-containing compounds have garnered attention for their promising anticancer activities. nih.gov For instance, some furan-based derivatives have shown potent cytotoxic effects against human cancer cell lines, suggesting that this scaffold is a viable candidate for the development of new anticancer drugs. nih.gov A specific derivative, compound 20 from a studied series which contains a 2-furyl substituent, has been highlighted as a promising starting point for further optimization in the development of anticancer candidates. mdpi.com

In conjunction with their anticancer activity, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also demonstrated significant antioxidant properties. elsevierpure.comnih.govresearchgate.netmdpi.com The presence of reactive oxygen species (ROS) is a critical factor in the development of cancer, making compounds with dual antioxidant and anticancer activities particularly valuable. elsevierpure.comnih.govresearchgate.netmdpi.com The antioxidant potential of these derivatives was confirmed in assays such as the DPPH radical scavenging assay, where the most promising compounds showed potent activity. elsevierpure.comnih.govresearchgate.net The inclusion of a 4-hydroxyphenyl moiety is thought to contribute to these antioxidant effects. mdpi.com This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid structure could serve as a valuable scaffold for creating new agents with both anticancer and antioxidant capabilities. elsevierpure.comnih.govresearchgate.net

Table 2: Anticancer and Antioxidant Activity of 3-((4-hydroxyphenyl)amino)propanoic acid Derivatives

| Compound Series | Activity | Cell Line / Assay | Key Findings |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20-22, 29) | Anticancer | A549 (human lung carcinoma) | Reduced cell viability by 50% and suppressed cell migration. |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Cytotoxicity | Vero (noncancerous) | Favorable (low) cytotoxicity. |

Data compiled from studies on a series of 36 related derivatives. elsevierpure.comnih.govresearchgate.netmdpi.comresearchgate.net

The inhibition of specific enzymes is a key mechanism for many therapeutic agents. In the context of structurally related compounds, 3-(2,4-Dihydroxyphenyl)propanoic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govtargetmol.com Studies have shown that this compound can synergistically inhibit tyrosinase when combined with L-ascorbic acid, significantly lowering the half-maximal inhibitory concentration (IC50) for both substances. nih.gov Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders. mdpi.comfrontiersin.org The inhibitory action is often attributed to the dihydroxyl groups on the phenyl ring, which play a crucial role in binding to the enzyme's active site. mdpi.com

Agricultural and Plant Growth Regulation Studies

Furan-containing compounds have also been explored for their applications in agriculture. A series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were synthesized and evaluated for their ability to inhibit root growth. nih.gov In germination assays using rape seed, these compounds demonstrated significant inhibitory activity. The most potent compound in the series, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, achieved a 76% inhibition of root growth at a concentration of 5.0 x 10⁻⁵ M. nih.gov Other related furan-containing propanamides have also shown potent root growth inhibition in rape seedlings, indicating the potential of this chemical class as herbicides or plant growth regulators. nih.gov

Table 3: Root Growth-Inhibitory Activity of N-substituted Furan-2-yl Propanamides

| Compound | Plant | Concentration | Root Growth Inhibition |

|---|---|---|---|

| 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide | Rape seedlings | 5.0 x 10⁻⁵ M | 76% |

| N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamide | Rape seedlings | Not specified | Potent inhibition |

Data from studies on related N-substituted furan-containing amides. nih.govnih.gov

Inferred Pharmacological Relevance based on General Furan and Propanoic Acid Scaffold Activities

The furan ring is a versatile heterocyclic scaffold found in many biologically active compounds. ijabbr.comijabbr.comcivilica.com Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, including enzymes and receptors. ijabbr.comcivilica.com Furan derivatives have been associated with a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. ijabbr.comeurekaselect.com The stability and potential for diverse functionalization make the furan scaffold a valuable component in drug design. nih.govijabbr.com

The propanoic acid scaffold also possesses inherent biological relevance. Propanoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives in food and animal feed. drugbank.com The mechanism of action often involves metabolic interference within microbial cells. drugbank.com Furthermore, the propanoic acid backbone is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Short-chain fatty acids like propionate, produced by the gut microbiota, have been shown to have immune-modulatory and anti-inflammatory effects. nih.gov The combination of the well-established biological activities of both the furan and propanoic acid scaffolds suggests that their conjunction in a single molecule, as in this compound, could result in a compound with significant and diverse pharmacological potential.

Potential Research Applications

Role as Intermediates in Organic Synthesis

3-(2-Furoylamino)propanoic acid is a notable intermediate in organic synthesis due to its inherent structural features. The compound is fundamentally derived from the coupling of two key components: β-alanine and a derivative of 2-furoic acid. β-Alanine is the only naturally occurring β-amino acid and serves as a crucial precursor for many industrially significant compounds. frontiersin.orgnih.gov Its synthesis can be achieved through various chemical and biological methods. frontiersin.orgnih.govresearchgate.net

The structure of this compound possesses two primary reactive sites: the carboxylic acid group and the furan (B31954) ring. The carboxylic acid can readily undergo esterification or amidation reactions to form a diverse range of derivatives. The furan moiety, a five-membered aromatic heterocycle, is a common scaffold in many biologically active compounds and pharmaceuticals. mdpi.comijabbr.com This furan ring can be subjected to various organic reactions to introduce additional functional groups or to be used as a diene in Diels-Alder reactions, further expanding its synthetic utility.

Research has demonstrated the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids. mdpi.comnih.govnih.gov This highlights how the fundamental furan-propanoic acid skeleton can be elaborated into more complex molecular architectures, underscoring the role of compounds like this compound as valuable intermediates for creating novel chemical entities. mdpi.comnih.gov

Development of Agrochemicals

The furan scaffold is not only prevalent in pharmaceuticals but also in compounds developed for agricultural applications. mdpi.com Derivatives of furoic acid have been investigated for their potential as active ingredients in agrochemicals. For instance, studies on 5-substituted-2-furoyl diacylhydrazide derivatives, which share the furoyl chemical group, have shown that these compounds can exhibit promising fungicidal and insecticidal activities. mdpi.com

Furthermore, research into N,N-disubstituted β-amino acids and their derivatives has yielded compounds with plant growth-promoting properties. Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to enhance rapeseed growth, leading to increased seed yield and oil content. While not a direct derivative, this finding suggests that the β-amino acid backbone, a core component of this compound, can be a key feature in molecules designed for agrochemical use. These examples indicate the potential for developing novel agrochemicals, such as fungicides or plant growth regulators, based on the this compound scaffold.

Design and Synthesis of Pharmacologically Active Scaffolds (Non-Clinical)

The furan ring and the propanoic acid motif are integral components of many pharmacologically active molecules. mdpi.comnih.gov The furan nucleus is recognized for its presence in numerous antibacterial, antifungal, and antiviral drugs. mdpi.comijabbr.com This makes this compound an attractive scaffold for the design and synthesis of new therapeutic agents in a non-clinical research setting.

Studies have shown that derivatives based on the furan-propanoic acid structure possess significant biological activity. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov Similarly, a series of 5-substituted-2-furoyl diacylhydrazide derivatives displayed promising anti-tumor activity against selected cancer cell lines. mdpi.com

The propanoic acid portion of the molecule also contributes to its potential pharmacological utility. Propanoic acid-based scaffolds have been successfully used to develop potent ligands targeting prostate-specific membrane antigen (PSMA), which is a valuable target for the imaging and therapy of prostate cancer. nih.gov The combination of the biologically active furan ring with the versatile propanoic acid backbone makes this compound a valuable starting point for developing novel, non-clinical drug candidates with potential antimicrobial or anticancer properties. mdpi.commdpi.com

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The structure of this compound is well-suited for this purpose. It acts as a bifunctional building block, offering two distinct points for chemical diversification.

The carboxylic acid group can be coupled with a large library of diverse amines or alcohols to generate a wide array of amides or esters. Simultaneously, the furan ring can potentially be modified, or different substituted furoic acids could be used in the initial synthesis to introduce further diversity. This dual reactivity allows for the creation of extensive libraries of compounds based on the this compound scaffold. The synthesis of poly(β-peptoid)s via the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides is an example of how the β-alanine backbone can be used to create libraries of functional polymers. chinesechemsoc.org Such libraries are invaluable in drug discovery and material science for screening for new biological activities or material properties.

Compound Data

Chemical Identifiers

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 3-(Furan-2-carboxamido)propanoic acid, N-(2-Furoyl)-β-alanine |

| CAS Number | 5652-37-9 |

| Molecular Formula | C₈H₉NO₄ |

| MDL Number | MFCD00466494 |

Data sourced from A2B Chem. a2bchem.com

Physicochemical Properties

| Property | Value |

| Molecular Weight | 183.16 g/mol |

| Physical State | Solid |

| Storage Temperature | 2-8°C |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities (e.g., Antimicrobial, Anticancer in related derivatives)

The biological profile of furan-containing compounds is highly dependent on the nature and position of substituents on the furan (B31954) ring and associated scaffolds. nih.gov Research on various furan and benzofuran (B130515) derivatives has established clear patterns between substitution and bioactivity.

Antimicrobial Activity:

The antimicrobial effects of furan derivatives are strongly influenced by their substitution patterns. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally similar to 3-(2-Furoylamino)propanoic acid, have shown that these compounds can suppress the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as yeast-like fungi like Candida albicans at concentrations of 64 µg/mL. mdpi.comnih.gov

In a broader context of amino acid derivatives, the introduction of specific substituents plays a crucial role. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones with heterocyclic substituents were found to have the most potent and broad-spectrum antimicrobial activity. mdpi.com The incorporation of a nitro group (NO2) into a phenyl ring attached to the structure enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com Generally, the presence of electron-withdrawing groups on aromatic rings attached to such scaffolds tends to increase antibacterial efficacy. nih.gov

Anticancer Activity:

For anticancer applications, SAR studies on related benzofuran derivatives provide significant insights. The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against cancer cell lines. nih.gov The position of other substituents is also critical; a methoxy (B1213986) group at the C-6 position conferred greater potency compared to one at the C-7 position. nih.gov This highlights the importance of the substituent's electronic environment and steric placement.

Similarly, studies on other heterocyclic compounds, such as those containing a 1,2,3-triazole ring, have demonstrated that the presence of a bromo group is essential for activity against lung cancer cells. nih.gov This suggests that halogenation could be a viable strategy for enhancing the anticancer potential of furan-containing compounds.

| Structural Modification | Related Compound Class | Impact on Biological Activity | Reference |

|---|---|---|---|

| Aryl group at C-3 of propanoic acid | 3-Aryl-3-(furan-2-yl)propanoic acids | Confers good antimicrobial activity against C. albicans, E. coli, and S. aureus. | mdpi.comnih.gov |

| Methyl group at C-3 of the ring | Benzofuran derivatives | Significantly increases antiproliferative (anticancer) activity. | nih.gov |

| Methoxy group at C-6 of the ring | Benzofuran derivatives | Showed 2-4 times greater potency than unsubstituted compounds. | nih.gov |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Benzofuran & Phenylpropanoic acid derivatives | Superior inhibitory activity compared to electron-donating groups. The -NO2 group enhanced activity against S. aureus and E. coli. | mdpi.comnih.gov |

| Bromo group on an associated phenyl ring | 1,2,3-Triazole-chalcone derivatives | Essential for potent activity against A549 lung cancer cells. | nih.gov |

Structural Modifications and Their Influence on Chemical Reactivity

The chemical reactivity of this compound and its precursors is largely dictated by the electronic properties of the furan ring and the nature of the bonds within the propanoic acid chain.

The furan ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity of furan derivatives can be tuned by the introduction of substituents. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, which can reduce its susceptibility to oxidation and stabilize the neutral molecule. researchgate.net Conversely, electron-donating groups destabilize the neutral molecule, making it more reactive. researchgate.net

A key aspect of the synthesis of related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acids, involves the hydroarylation of a carbon-carbon double bond in precursor molecules like 3-(furan-2-yl)propenoic acid. This reaction is often carried out in a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). mdpi.com In this highly acidic environment, the furan derivative becomes O,C-diprotonated, forming a highly reactive electrophilic species that can then react with an arene. mdpi.comnih.gov This demonstrates a significant modification of chemical reactivity induced by the reaction conditions, which transform the furan derivative into a potent electrophile.

| Structural Feature / Condition | Impact on Chemical Reactivity | Reference |

|---|---|---|

| Electron-withdrawing substituents (e.g., -NO2, -CN, -Cl) on the furan ring | Stabilize the neutral molecule and reduce antiradical/antioxidant activity. | researchgate.net |

| Electron-donating substituents on the furan ring | Destabilize the neutral molecule, potentially increasing reactivity towards electrophiles. | researchgate.net |

| Protonation in Brønsted superacid (TfOH) | Forms a reactive O,C-diprotonated electrophilic species from furan-propenoic acid precursors, enabling reactions like hydroarylation. | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The future development of 3-(2-Furoylamino)propanoic acid and its analogs hinges on the creation of innovative and efficient synthetic pathways. While classical amide bond formation between 2-furoic acid and β-alanine is a standard approach, future research will likely focus on methods that offer higher yields, greater functional group tolerance, and milder reaction conditions.

Recent advances in the synthesis of β-amino acids and their derivatives suggest several promising avenues. illinois.edu Strategies such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines could be adapted to create a variety of substituted this compound derivatives. illinois.edu Furthermore, methods involving the homologation of α-amino acids or the conjugate addition of amines to Michael acceptors present opportunities for structural diversification. illinois.edu Research into Friedel-Crafts reactions of N-protected (α-aminoacyl)benzotriazoles also offers a pathway to novel β-amino acid derivatives that could be applicable in this context. acs.org

Future synthetic explorations could target the modifications of the furan (B31954) ring or the propanoic acid backbone, as outlined in the table below.

| Potential Synthetic Target | Proposed Synthetic Strategy | Rationale |

| Substituted Furan Ring Derivatives | Utilization of substituted furan-2-carbaldehydes in condensation reactions. mdpi.com | To investigate the influence of furan ring substituents on biological activity. |

| Arylated Propanoic Acid Derivatives | Hydroarylation of a 3-(furan-2-yl)propenoic acid precursor using Brønsted or Lewis acids. mdpi.com | To explore the impact of aryl groups on the molecule's properties. |

| Chiral Derivatives | Asymmetric synthesis from olefins and aziridines. illinois.edu | To study the stereoselectivity of biological interactions. |

| N-Alkylated Derivatives | Base-mediated alkylation of N-acyl amino acids. monash.edu | To modify the polarity and hydrogen-bonding capabilities of the amide group. |

Deeper Mechanistic Understanding of Key Reactions

A thorough mechanistic understanding of the reactions used to synthesize and modify this compound is crucial for optimizing processes and designing new ones. The direct amide formation between a carboxylic acid and an amine is a key step, and its mechanism can be complex. Studies have suggested that this reaction can proceed through a neutral intermediate pathway involving carboxylic acid dimerization, rather than through an ammonium (B1175870) carboxylate salt, especially under thermal, uncatalyzed conditions. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate the precise mechanisms involved in the synthesis of this compound and its derivatives.

Key areas for mechanistic investigation include:

Amide Bond Formation: Detailed kinetic and computational studies, such as those using Density Functional Theory (DFT), can clarify the role of intermediates and transition states in the amidation process. researchgate.netresearchgate.net The influence of catalysts, such as those based on boron, should also be mechanistically scrutinized to understand how they facilitate the reaction and whether they proceed via intermediates like acyloxyboron derivatives. nih.gov

Superelectrophilic Activation: For the synthesis of derivatives via hydroarylation, as seen with related furan-containing compounds, further investigation into the O,C-diprotonated reactive intermediates using NMR and DFT calculations is warranted. mdpi.com

Enzymatic Catalysis: As biocatalysis becomes more prevalent, understanding the mechanism of enzymes like lipases in forming the amide bond can pave the way for highly selective and sustainable synthetic routes. nih.govnih.gov

Expanded Spectrum of Biological Activities in New Derivatives

While the specific biological profile of this compound is not extensively documented, related structures provide a strong rationale for future screening of its derivatives across a wide range of biological targets. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) and have also shown antibacterial, anticonvulsant, and anticancer activities. orientjchem.orghumanjournals.com

Recent studies on compounds with similar backbones have revealed promising antimicrobial properties. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov This suggests that derivatives of this compound could also be effective antimicrobial agents.

Future research should focus on synthesizing a library of derivatives with systematic structural modifications to explore a broad spectrum of biological activities.

| Compound Class | Observed/Potential Biological Activity | Target Pathogens/Diseases |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus mdpi.comnih.gov |

| Aryl propionic acid derivatives | Anti-inflammatory, Analgesic, Antibacterial, Anticancer, Anticonvulsant | Arthritis, Pain, Bacterial Infections, Cancer, Seizure Disorders orientjchem.orghumanjournals.com |

| N-Acyl-α-amino ketones and 1,3-oxazoles | Antimicrobial, Antibiofilm | Broad-spectrum bacteria and fungi nih.gov |

| Flavonoid derivatives | α-glucosidase and α-amylase inhibition | Type 2 Diabetes nih.gov |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) models, in particular, can establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov

Future research should leverage these computational approaches for several purposes:

Virtual Screening: To screen large virtual libraries of potential derivatives to identify candidates with a high probability of desired biological activity before committing to their synthesis. nih.gov

Lead Optimization: To guide the modification of lead compounds to enhance their activity and improve their pharmacokinetic properties.

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations can be used to predict how these molecules bind to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action. nih.gov

The development of robust QSAR models requires a systematic process, beginning with the careful drawing and energy minimization of the compound structures, followed by the calculation of various molecular descriptors. nih.gov Both linear and non-linear regression methods can then be employed to build predictive models. nih.gov

Sustainable Synthesis Approaches and Biorefinery Integration

The furan moiety of this compound is derivable from furfural, a platform chemical that can be produced from lignocellulosic biomass. mdpi.comencyclopedia.pubacs.org This connection to renewable feedstocks makes the compound an excellent candidate for integration into a biorefinery concept, where biomass is converted into a range of valuable chemicals and fuels. researchgate.net

Future research in this area should prioritize the development of green and sustainable synthetic methods. This includes:

Use of Renewable Solvents: Exploring the use of environmentally benign solvents to replace traditional volatile organic compounds.

Biocatalysis: Employing enzymes, such as lipases, for the synthesis of the amide bond. nih.gov Enzymatic polymerization has already been successfully used to create furan-based polyesters from renewable resources. nih.gov The biosynthesis of N-acyl amino acids in nature also provides inspiration for developing biocatalytic routes. nih.gov

Catalytic Reductive Amination: Investigating catalytic reductive amination of biomass-derived furanic oxygenates as a green and atom-efficient route to produce amine-containing compounds. encyclopedia.pub

One-Pot Processes: Designing one-pot syntheses from biomass-derived starting materials to minimize waste and energy consumption. researchgate.net

By focusing on these sustainable approaches, the production of this compound and its derivatives can align with the principles of green chemistry, contributing to a more sustainable chemical industry. encyclopedia.pub

常见问题

Q. What are the most reliable synthetic routes for 3-(2-Furoylamino)propanoic acid, and how can regioselectivity be optimized?

A palladium-catalyzed regioselective olefination of substituted benzylamines under controlled acidic conditions is a robust method for synthesizing arylpropanoic acid derivatives like this compound. Key steps include:

- Using N,N-dimethylbenzylamine precursors to direct electrophilic palladium(II) attack to the ortho position via coordination with the dimethylaminomethyl group.

- Adjusting reaction acidity (e.g., using trifluoroacetic acid) to stabilize intermediates and enhance regioselectivity.

- Post-functionalization of intermediates under mild conditions (e.g., hydrolysis or amidation) to introduce the furoylamino group .

Q. Which analytical techniques are optimal for characterizing this compound, and how should spectral data be interpreted?

- GC-MS : Use trimethylsilyl (TMS) derivatization to improve volatility. Characteristic fragmentation patterns (e.g., m/z corresponding to the furoyl group or propanoic acid backbone) confirm structural integrity. For example, a base peak at m/z 192 may indicate cleavage of the furoyl moiety .

- LC-MS/MS (Negative Ion Mode) : Monitor deprotonated molecular ions ([M-H]⁻) and fragmentation products. Key transitions (e.g., m/z 224 → 180) can validate the compound’s stability under physiological conditions .

Q. How can researchers investigate the biochemical interactions of this compound with enzymes or receptors?

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., APF or HPF probes) to detect hydroxyl radical formation during redox reactions involving the compound .

- Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group and π-stacking with the furan ring .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do phase II modifications influence its bioavailability?

- Phase I Metabolism : Hydroxylation at the β-position of the propanoic acid chain, mediated by cytochrome P450 enzymes, generates reactive intermediates detectable via LC-MS .

- Phase II Conjugation : Sulfation or glucuronidation at the hydroxylated site increases hydrophilicity. Use enzymatic hydrolysis (e.g., β-glucuronidase) followed by LC-MS/MS to identify conjugates .

- Microbiota-Driven Decarboxylation : Colonic microbiota may convert the compound into 3-(furoylamino)propane, which can be tracked via stable isotope labeling .

Q. How can researchers resolve contradictions in spectral data when characterizing synthetic byproducts of this compound?

- Isomeric Differentiation : Compare retention times in HPLC with chiral columns (e.g., Chiralpak AD-H) to distinguish enantiomers.

- High-Resolution MS : Use Orbitrap or Q-TOF systems to resolve overlapping m/z values (e.g., distinguishing [M+H]+ from [M+Na]+ adducts).

- NMR Analysis : Assign peaks via 2D-COSY or HSQC to confirm regiochemistry. For example, NOESY correlations between the furoyl NH and propanoic acid protons validate the substitution pattern .

Q. What strategies improve the regioselectivity of this compound derivatives in palladium-catalyzed syntheses?

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) favor ortho-directed palladation by sterically blocking para positions.

- Acid Optimization : Weak acids (e.g., acetic acid) promote reversible coordination, enhancing selectivity for the ortho position.

- Substrate Tuning : Electron-withdrawing groups on the benzylamine precursor increase electrophilicity at the ortho site .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。